molecular formula C14H14IN3O4 B4565220 ({[(E)-(2,5-dimethoxyphenyl)methylidene]amino}oxy)(4-iodo-1-methyl-1H-pyrazol-5-yl)methanone

({[(E)-(2,5-dimethoxyphenyl)methylidene]amino}oxy)(4-iodo-1-methyl-1H-pyrazol-5-yl)methanone

Cat. No.: B4565220
M. Wt: 415.18 g/mol
InChI Key: SPLZJYVCNHTZQB-REZTVBANSA-N
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Description

The compound ({[(E)-(2,5-dimethoxyphenyl)methylidene]amino}oxy)(4-iodo-1-methyl-1H-pyrazol-5-yl)methanone is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[(E)-(2,5-dimethoxyphenyl)methylidene]amino}oxy)(4-iodo-1-methyl-1H-pyrazol-5-yl)methanone typically involves multiple steps:

    Formation of the 2,5-dimethoxybenzaldehyde derivative: This can be achieved through the oxidation of 2,5-dimethoxytoluene using an oxidizing agent such as potassium permanganate.

    Condensation Reaction: The 2,5-dimethoxybenzaldehyde is then reacted with an appropriate amine to form the Schiff base.

    Introduction of the Pyrazole Moiety: The Schiff base is further reacted with 4-iodo-1-methyl-1H-pyrazole under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The iodine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Industry

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which ({[(E)-(2,5-dimethoxyphenyl)methylidene]amino}oxy)(4-iodo-1-methyl-1H-pyrazol-5-yl)methanone exerts its effects is largely dependent on its interaction with molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the imine and pyrazole moieties allows for versatile binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • ({[(E)-(2,5-dimethoxyphenyl)methylidene]amino}oxy)(4-chloro-1-methyl-1H-pyrazol-5-yl)methanone
  • ({[(E)-(2,5-dimethoxyphenyl)methylidene]amino}oxy)(4-bromo-1-methyl-1H-pyrazol-5-yl)methanone

Uniqueness

The unique combination of the dimethoxyphenyl and iodo-pyrazole moieties in ({[(E)-(2,5-dimethoxyphenyl)methylidene]amino}oxy)(4-iodo-1-methyl-1H-pyrazol-5-yl)methanone provides distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[(E)-(2,5-dimethoxyphenyl)methylideneamino] 4-iodo-2-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14IN3O4/c1-18-13(11(15)8-16-18)14(19)22-17-7-9-6-10(20-2)4-5-12(9)21-3/h4-8H,1-3H3/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLZJYVCNHTZQB-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)C(=O)ON=CC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C=N1)I)C(=O)O/N=C/C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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({[(E)-(2,5-dimethoxyphenyl)methylidene]amino}oxy)(4-iodo-1-methyl-1H-pyrazol-5-yl)methanone
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({[(E)-(2,5-dimethoxyphenyl)methylidene]amino}oxy)(4-iodo-1-methyl-1H-pyrazol-5-yl)methanone
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({[(E)-(2,5-dimethoxyphenyl)methylidene]amino}oxy)(4-iodo-1-methyl-1H-pyrazol-5-yl)methanone
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({[(E)-(2,5-dimethoxyphenyl)methylidene]amino}oxy)(4-iodo-1-methyl-1H-pyrazol-5-yl)methanone
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({[(E)-(2,5-dimethoxyphenyl)methylidene]amino}oxy)(4-iodo-1-methyl-1H-pyrazol-5-yl)methanone
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({[(E)-(2,5-dimethoxyphenyl)methylidene]amino}oxy)(4-iodo-1-methyl-1H-pyrazol-5-yl)methanone

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